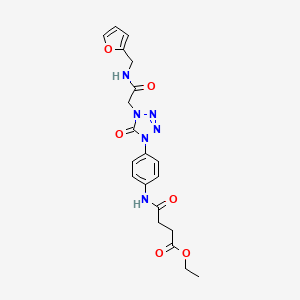

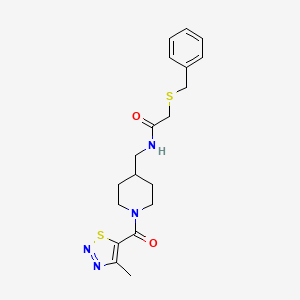

2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Synthesis Analysis

The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first. This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling .Molecular Structure Analysis

Oxazolidinone is a five-member heterocyclic ring . The molecular structure of 2-oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- is not explicitly mentioned in the search results.Chemical Reactions Analysis

The chemical reactions involving 2-oxazolidinone frameworks include the cycloaddition of CO2 to aziridine derivatives, carboxylative cyclization of N-propargylamines with CO2, and three-component coupling .Applications De Recherche Scientifique

Novel Oxazolidinone Antibacterial Agents

Oxazolidinones represent a novel class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. Research into oxazolidinone analogs, such as U-100592 and U-100766, has demonstrated significant in vitro antibacterial activity against a variety of clinically significant human pathogens. These compounds have shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. Notably, these studies have found that strains resistant to other antibiotics are not cross-resistant to oxazolidinones, and that human serum does not affect the antibacterial activities of these compounds (Zurenko et al., 1996).

Fluorescent Oxazolidinone Derivatives

The synthesis of optically active oxazolidinone derivatives has been explored for their potential use in asymmetric synthesis and their properties as strongly fluorescent materials. For instance, (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone and its enantiomer have been synthesized, leading to derivatives with high fluorescence quantum yields. These developments open up possibilities for the use of oxazolidinone derivatives in materials science and molecular imaging (Tang & Verkade, 1996).

Impurity Profile Analysis in Drug Synthesis

The characterization of the impurity profile of drug substances is crucial in pharmaceutical development. For oxazolidinone derivatives being developed for the treatment of thrombotic disorders, liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized to separate and characterize byproducts in bulk drug substances. Such analyses are essential for ensuring the purity and safety of pharmaceutical compounds (Thomasberger et al., 1999).

Enzymatic Synthesis of Oxazolidinones

The enzymatic synthesis of oxazolidinones using 2-aminoalochol and dimethyl carbonate represents a novel approach to producing these compounds. This method, employing immobilized lipases, highlights an environmentally friendly alternative to traditional chemical syntheses, providing a pathway to multifunctional oxazolidinones with diverse biological activities. Kinetic modeling of this process sheds light on the mechanisms and efficiency of enzymatic reactions in the synthesis of these important compounds (Yadav & Pawar, 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUPSUDOOOQRB-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2724270.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)

![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)

![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2724284.png)